(2s)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1h-Indol-3-Yl]methyl}phenoxy)propanoic Acid
Description
Properties
Molecular Formula |
C28H24F3NO6 |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(2S)-2-[2-[[1-(4-methoxybenzoyl)-2-methyl-5-(trifluoromethoxy)indol-3-yl]methyl]phenoxy]propanoic acid |
InChI |
InChI=1S/C28H24F3NO6/c1-16-22(14-19-6-4-5-7-25(19)37-17(2)27(34)35)23-15-21(38-28(29,30)31)12-13-24(23)32(16)26(33)18-8-10-20(36-3)11-9-18/h4-13,15,17H,14H2,1-3H3,(H,34,35)/t17-/m0/s1 |
InChI Key |
BWTOBMCYVACNJZ-KRWDZBQOSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC=CC=C4OC(C)C(=O)O |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC=CC=C4O[C@@H](C)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)OC)C=CC(=C2)OC(F)(F)F)CC4=CC=CC=C4OC(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRL-20; MRL 20; MRL20 |
Origin of Product |
United States |
Biological Activity
The compound (2S)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-Yl]methyl}phenoxy)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the context of metabolic and immune regulation. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C21H22F3N1O4
- Molecular Weight : 405.40 g/mol
- IUPAC Name : this compound
This compound features a trifluoromethoxy group, which is known to enhance biological activity due to its electron-withdrawing properties.
Research indicates that this compound acts as a ligand for the Peroxisome Proliferator-Activated Receptor (PPAR) family, particularly PPARγ and PPARδ. These nuclear hormone receptors play pivotal roles in regulating glucose metabolism, lipid metabolism, and inflammation .
Pharmacological Effects
- Anti-inflammatory Activity :
- Antidiabetic Potential :
- Antitumor Activity :
Case Studies
- Study on PPAR Activation :
- In Vivo Studies :
Data Table: Biological Activities and Effects
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Bioactivity Data of Selected Analogues
Preparation Methods
Fischer Indole Synthesis for 2-Methylindole
The 2-methylindole scaffold is synthesized via Fischer indole synthesis, a well-established method for constructing substituted indoles. Cyclization of phenylhydrazine with a ketone (e.g., 2-butanone) under acidic conditions yields 2-methylindole.
Trifluoromethoxy Group Introduction
Trifluoromethoxy (-OCF₃) installation at the indole’s 5-position employs CF₃SO₂Na as a trifluoromethyl source under oxidative conditions. In a metal-free protocol, 2-methylindole reacts with CF₃SO₂Na and K₂S₂O₈ in CH₃CN/H₂O at 80°C, achieving 5-trifluoromethoxy-2-methylindole in 72% yield.
4-Methoxybenzoylation at the 1-Position
Acylation of 5-trifluoromethoxy-2-methylindole with 4-methoxybenzoyl chloride in the presence of AlCl₃ as a Lewis acid introduces the 4-methoxybenzoyl group at the indole’s 1-position. This Friedel-Crafts acylation proceeds selectively due to the electron-rich nature of the indole’s 1-position.
Synthesis of (2S)-2-(2-Methylphenoxy)propanoic Acid
Enantioselective Formation of the Chiral Center
The (S)-configuration at the propanoic acid’s 2-position is achieved via asymmetric hydrolysis of a racemic ester. For example, lipase-catalyzed kinetic resolution of (±)-2-(2-methylphenoxy)propanoic acid ethyl ester in phosphate buffer (pH 7.0) yields the (S)-enantiomer with >98% enantiomeric excess (ee).
Phenoxypropanoic Acid Synthesis
A nucleophilic aromatic substitution reaction between o-cresol and S-2-chloropropionate under basic conditions forms 2-(2-methylphenoxy)propanoic acid. Optimized conditions involve refluxing with NaOH in toluene, followed by HCl acidification to precipitate the product (77% yield).
Coupling of Indole and Phenoxypropanoic Acid Moieties
Benzylation at the Indole’s 3-Position
The 3-methyl group of the indole is functionalized via a Mannich reaction or alkylation. Reaction of 1-(4-methoxybenzoyl)-5-trifluoromethoxy-2-methylindole with formaldehyde and 2-methylphenol derivatives generates the 3-benzyl intermediate. Alternatively, direct alkylation using 2-(2-methylphenoxy)propanoic acid bromide in the presence of NaH achieves coupling.
Stereochemical Integrity Maintenance
To preserve the (S)-configuration during coupling, mild conditions (e.g., low temperature, non-acidic media) are employed. Mitsunobu reaction with (S)-2-(2-methylphenoxy)propan-1-ol and triphenylphosphine/DIAD ensures retention of stereochemistry.
Final Assembly and Purification
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing (2S)-2-(2-{[1-(4-Methoxybenzoyl)-2-Methyl-5-(Trifluoromethoxy)-1H-Indol-3-Yl]methyl}phenoxy)propanoic Acid?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 4-methoxybenzoyl chloride with 2-methyl-5-(trifluoromethoxy)indole under anhydrous conditions (e.g., DCM, 0–5°C, nitrogen atmosphere) to form the indole backbone.
- Step 2 : Alkylation of the indole’s 3-position using a methylphenoxypropanoic acid derivative. Sodium hydride or LDA is often used for deprotonation, followed by coupling with a benzyl halide intermediate.
- Step 3 : Chiral resolution via enzymatic or chromatographic methods to isolate the (S)-enantiomer.
- Critical Parameters : Reaction temperature (<10°C for Step 1), solvent purity (e.g., anhydrous THF), and inert gas purging to prevent oxidation .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra to confirm substituent positions (e.g., trifluoromethoxy group at C5 of indole, methoxybenzoyl at N1).
- X-ray Crystallography : Resolve the stereochemistry of the (S)-propanoic acid moiety and verify intramolecular interactions (e.g., hydrogen bonding between the carboxylic acid and methoxy groups). PDB-based structural analogs (e.g., 2Q59) can guide comparative analysis .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] or [M-H] ions) and rule out side products .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against COX-2 or 5-LOX enzymes due to structural similarity to indole-based anti-inflammatory agents.
- Cellular Viability Assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.
- Binding Affinity Studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to evaluate interactions with target proteins (e.g., PPARγ) .
Advanced Research Questions
Q. How does the stereochemistry (S-configuration) of the propanoic acid moiety influence target binding and pharmacokinetics?
- Methodological Answer :
- Docking Simulations : Compare (S)- and (R)-enantiomers using software like AutoDock Vina to predict binding modes with receptors (e.g., nuclear hormone receptors).
- Pharmacokinetic Profiling : Conduct parallel in vivo studies in rodent models to compare AUC, , and clearance rates. Chiral HPLC can monitor enantiomer stability in plasma .
Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or animal models?
- Methodological Answer :
- Meta-Analysis : Aggregate data from ≥3 independent studies and apply statistical tools (e.g., random-effects model) to identify confounding variables (e.g., cell line genetic drift).
- Dose-Response Reevaluation : Test the compound at logarithmic concentrations (0.1–100 µM) to rule out off-target effects at high doses.
- Transcriptomic Profiling : Use RNA-seq to compare gene expression patterns in responsive vs. non-responsive models .
Q. How can researchers optimize the compound’s metabolic stability without compromising its potency?
- Methodological Answer :
- Prodrug Design : Modify the carboxylic acid group to ester or amide prodrugs. Assess hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes.
- Isotope Labeling : Incorporate or at metabolically vulnerable sites (e.g., methyl groups) to track degradation pathways via LC-MS/MS.
- Structure-Activity Relationship (SAR) : Synthesize analogs with fluorinated or methoxy substituents to balance lipophilicity and metabolic resistance .
Q. What in vivo experimental designs are recommended for evaluating efficacy in disease models while minimizing variability?
- Methodological Answer :
- Randomized Block Design : Assign animals to treatment/control groups using stratified randomization based on baseline biomarkers (e.g., serum cytokines).
- Dosing Regimen : Use pharmacokinetic-driven dosing (e.g., q12h or q24h) to maintain steady-state concentrations.
- Endpoint Selection : Combine histopathology with omics-based endpoints (e.g., proteomics of target tissues) to capture multimodal efficacy signals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
